molecular formula C13H14N2O2 B1387232 5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid CAS No. 1177307-55-9

5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid

Cat. No. B1387232
CAS RN: 1177307-55-9
M. Wt: 230.26 g/mol
InChI Key: QDZHHSUPZFHQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylphenol is an organic compound with the formula C2H5C6H4OH. It is one of three isomeric ethylphenols and is used in the production of some commercial phenolic resins .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

“5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid” may have potential applications in the development of novel antimicrobial agents. Research indicates that related compounds have been assessed for their photodynamic antimicrobial activity against clinically important bacteria . This suggests that derivatives of this compound could be synthesized and tested for their efficacy in combating microbial resistance, which is a growing concern in healthcare.

Agriculture: Fungicides and Insecticides

In the agricultural sector, this compound could serve as an intermediate in the synthesis of fungicides and insecticides. The structural similarity to other compounds with known insecticidal and fungicidal properties implies that “5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid” could be valuable in creating new formulations to protect crops from pests and diseases.

Materials Science: Functional Materials

The compound’s derivatives might be useful in the synthesis of functional materials, such as those used in photodynamic therapy . Its photophysical properties could be harnessed to develop materials that respond to light, which could have applications ranging from medical treatments to the creation of smart coatings.

Chemical Synthesis: Catalysis

In chemical synthesis, “5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid” could be utilized as a building block for catalysts. The pyrazole moiety is often found in catalysts that facilitate various chemical reactions, indicating that this compound could be instrumental in developing new catalytic systems .

Environmental Science: Photodynamic Environmental Remediation

Given the photodynamic properties of related compounds, there is potential for “5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid” to be used in environmental remediation efforts . It could be part of systems designed to break down pollutants using light, contributing to cleaner water and soil.

Analytical Chemistry: Chromophoric Agents

Lastly, the compound could find use in analytical chemistry as a chromophoric agent due to its potential to form colored derivatives. This property can be particularly useful in developing new assays and sensors for detecting various analytes .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, 4-ethylphenyl sulfate (4EPS), a GI tract-derived metabolite previously found at increased levels in the plasma of individuals with ASD, had altered brain activity, anxiety-influenced behavior, and reduced myelination of neuronal axons .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, Ethyl acetate, a related compound, is highly flammable and may cause respiratory irritation, serious eye irritation, and drowsiness or dizziness .

Future Directions

Research on gut-microbiome-derived metabolites, such as 4-Ethylphenol, has implications for neurological disorders like autism spectrum disorder (ASD). Future research should focus on physical or metabolic mechanisms that can reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .

properties

IUPAC Name

5-(4-ethylphenyl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-9-4-6-10(7-5-9)11-8-12(13(16)17)15(2)14-11/h4-8H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZHHSUPZFHQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid
Reactant of Route 3
5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(4-Ethylphenyl)-2-methylpyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.